molecular formula C8H6ClFO2 B11719849 3'-Chloro-4'-fluoro-2-hydroxyacetophenone

3'-Chloro-4'-fluoro-2-hydroxyacetophenone

Cat. No.: B11719849
M. Wt: 188.58 g/mol
InChI Key: MGTWNZVHUAAEJI-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-2-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . This compound is known for its unique chemical structure, which includes a chloro and fluoro substituent on the phenyl ring, along with a hydroxy group and an acetophenone moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-2-hydroxyacetophenone typically involves the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . The reaction yields the desired product with high purity and efficiency.

Industrial Production Methods

Industrial production methods for 3’-Chloro-4’-fluoro-2-hydroxyacetophenone are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3’-Chloro-4’-fluoro-2-hydroxyacetophenone is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-2-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activities, receptor binding, and other biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-4’-fluoro-2-hydroxyacetophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the hydroxy and acetophenone moieties. This combination of functional groups imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6ClFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,11H,4H2

InChI Key

MGTWNZVHUAAEJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)Cl)F

Origin of Product

United States

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